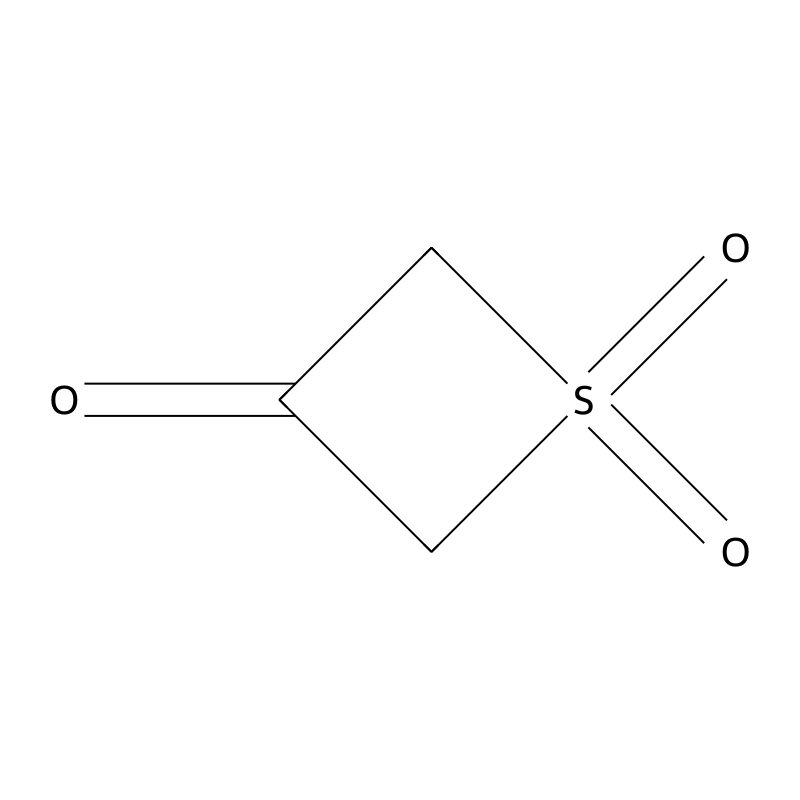

Thietan-3-one 1,1-dioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thietan-3-one 1,1-dioxide, also known by its Chemical Abstracts Service number 1599-23-1, is a sulfur-containing heterocyclic compound characterized by a thietane ring with a carbonyl and two oxide functionalities. Its molecular formula is . The compound features a five-membered ring structure that includes one sulfur atom and is notable for its unique reactivity attributed to the presence of the 1,1-dioxide group, which enhances electrophilic characteristics and influences its chemical behavior in various reactions .

Thietan-3-one 1,1-dioxide exhibits a range of chemical reactivity, particularly in cycloaddition reactions. Notably, it can participate in [3+2] and [4+2] cycloadditions, which are significant for synthesizing complex organic molecules. The reactivity is largely due to the electrophilic nature of the carbonyl group and the electron-withdrawing effect of the sulfur atom . Additionally, it can undergo nucleophilic substitution reactions at the C-3 position, allowing for further functionalization of the thietane derivatives.

The biological activity of thietan-3-one 1,1-dioxide has been explored in various studies, revealing its potential as a bioactive compound. Preliminary data suggest that it may exhibit antimicrobial properties and could be harmful if ingested or if it comes into contact with skin, as indicated by its classification as harmful and irritating . Further research is necessary to fully elucidate its pharmacological potential and mechanisms of action.

Synthesis of thietan-3-one 1,1-dioxide can be achieved through several methods:

- Oxidation of Thietane Derivatives: Thietan-3-one 1,1-dioxide can be synthesized by oxidizing thietane derivatives using reagents such as peracids or other oxidizing agents.

- Cyclization Reactions: Another synthetic route involves cyclization reactions that incorporate sulfur-containing precursors and carbonyl compounds under suitable conditions.

These methods highlight the versatility in synthesizing this compound from various starting materials while emphasizing the importance of reaction conditions in determining yield and purity .

Thietan-3-one 1,1-dioxide finds applications in several fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Due to its biological activity, it may play a role in drug development processes targeting specific diseases.

- Material Science: Its unique properties may be exploited in developing new materials with tailored functionalities.

Interaction studies involving thietan-3-one 1,1-dioxide have primarily focused on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo nucleophilic substitution makes it an interesting candidate for further exploration in medicinal chemistry. Additionally, studies investigating its interactions with biological macromolecules could provide insights into its potential therapeutic applications .

Several compounds share structural similarities with thietan-3-one 1,1-dioxide. Here are some noteworthy comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Thietane | Saturated ring | Basic structure without oxide functionality |

| Thietan-3-one | Unsaturated ring | Contains only one oxide group |

| 3-Aminothietane 1,1-dioxide | Amino-substituted | Exhibits nucleophilic substitution at C-3 |

| 2-Thioxothiazolidin-4-one | Thiazolidine | Contains nitrogen and exhibits different reactivity |

| Thietane 1,1-dioxide | Dioxides | Similar oxidation state but different ring size |

Thietan-3-one 1,1-dioxide stands out due to its specific combination of sulfur and oxygen functionalities that influence its reactivity and potential applications in organic synthesis and pharmaceuticals. This uniqueness makes it a valuable subject for further research within the field of chemistry.

The oxidative sulfonation approach constitutes one of the most fundamental methodologies for accessing thietan-3-one 1,1-dioxide derivatives. This strategy typically involves the conversion of thietan-3-ol precursors to their corresponding dioxide forms through treatment with oxidizing agents, most notably meta-chloroperoxybenzoic acid [1] [2] [3].

The standard oxidative protocol employs meta-chloroperoxybenzoic acid as the primary oxidizing agent under carefully controlled conditions. The reaction proceeds through a two-step oxidation mechanism, wherein the sulfur atom in the thietane ring undergoes sequential oxidation to generate the sulfoxide intermediate, followed by further oxidation to yield the desired sulfone dioxide product [4] [3]. The reaction conditions typically involve treatment of thietan-3-ol substrates with three equivalents of meta-chloroperoxybenzoic acid in dichloromethane at zero degrees Celsius, followed by warming to room temperature over a period of three and one-half hours [1].

Detailed mechanistic studies have revealed that the oxidation proceeds with modest diastereoselectivity, with meta-chloroperoxybenzoic acid preferentially generating the corresponding cis-sulfoxides during the initial oxidation step [4]. The selectivity appears to be influenced by hydrogen bonding interactions between the 3-substituent and the peracid, which governs the facial approach of the oxidizing agent to the sulfur center. Subsequent oxidation of the sulfoxide intermediates demonstrates moderate selectivity, with the trans diastereomeric pairs being preferentially oxidized over their cis counterparts under identical reaction conditions [4].

Temperature optimization studies have demonstrated that maintaining the reaction mixture at zero degrees Celsius during the initial addition phase is crucial for achieving optimal yields, which typically range from eighty to ninety-nine percent depending on the specific substrate employed [1]. The reaction demonstrates excellent functional group tolerance, accommodating various electron-donating and electron-withdrawing substituents on the aromatic ring systems. For instance, oxidation of 2-methoxyphenyl thietanol proceeds with ninety-nine percent yield, while 3-methoxyphenyl and benzodioxol derivatives afford eighty-two and eighty-three percent yields, respectively [1].

Catalytic Cyclization Strategies

Lewis Acid-Mediated Ring Formation

Lewis acid-catalyzed methodologies have emerged as powerful tools for the construction of thietan-3-one 1,1-dioxide derivatives, particularly through carbocation-mediated ring functionalization strategies. These approaches leverage the ability of Lewis acids to activate benzylic tertiary alcohols on thietane dioxide substrates, facilitating subsequent nucleophilic substitution reactions [1] [2].

Calcium bis(trifluoromethanesulfonimide) has proven to be the most effective Lewis acid catalyst for these transformations, demonstrating superior reactivity compared to alternative metal-based systems [1]. The optimized reaction conditions employ five mol percent of calcium bis(trifluoromethanesulfonimide) in combination with five mol percent of tetrabutylammonium hexafluorophosphate as a co-catalyst in toluene solvent. Temperature optimization studies have revealed that elevated temperatures, particularly at one hundred ten degrees Celsius, provide optimal results with quantitative conversion and ninety-seven percent isolated yield for model substrates [1].

The mechanism of Lewis acid-mediated ring formation involves the generation of planar carbocation intermediates through dehydrative activation of the benzylic tertiary alcohol functionality [1]. These carbocation species subsequently undergo nucleophilic attack by arene partners in a Friedel-Crafts-type alkylation process. The reaction demonstrates excellent substrate scope, accommodating various phenolic and non-phenolic arene nucleophiles. Phenol itself provides diaryl thietane dioxide products in eighty-four percent yield on millimolar scale, while substituted phenols bearing methyl, isopropyl, and other functional groups maintain high reaction efficiency [1].

Iron trichloride represents an alternative Lewis acid catalyst that provides comparable results under similar reaction conditions. Treatment of 4-methoxyphenyl thietanol dioxide with iron trichloride at five mol percent loading in dichloromethane yields the corresponding diaryl thietane dioxide product in seventy-four percent yield, accompanied by twelve percent of the elimination side product [1]. The formation of this elimination product, identified as 3-aryl-2H-thiete 1,1-dioxide, represents a competing E1 elimination pathway from the carbocation intermediate.

Brønsted Acid-Catalyzed Approaches

Brønsted acid catalysis provides complementary reactivity patterns for thietan-3-one 1,1-dioxide synthesis, particularly for alcohol alkylation reactions that are not effectively promoted by Lewis acid systems. Bis(trifluoromethanesulfonyl)imide has emerged as the most effective Brønsted acid catalyst for these transformations [1].

The Brønsted acid-catalyzed approach employs ten mol percent of bis(trifluoromethanesulfonyl)imide in acetonitrile solvent to promote the alkylation of primary and benzylic alcohols with thietanol dioxide substrates [1]. This methodology demonstrates particular utility for the formation of carbon-oxygen bonds, providing access to ether-linked thietane dioxide derivatives that are challenging to access through alternative synthetic routes.

The reaction conditions for Brønsted acid catalysis typically involve treatment of thietanol dioxide substrates with alcohol nucleophiles in the presence of the acid catalyst at moderate temperatures. Primary alcohols, including 3-phenyl-1-propanol, undergo successful alkylation to provide the corresponding ether products in moderate yields, typically ranging from fifty to sixty percent [1]. Benzylic alcohols demonstrate similar reactivity patterns, although secondary alcohols are not tolerated due to the formation of reversible carbon-oxygen bonds followed by irreversible elimination to generate thiete dioxide side products.

The mechanistic pathway for Brønsted acid catalysis involves protonation of the tertiary alcohol functionality to generate a carbocation intermediate, followed by nucleophilic attack by the alcohol substrate. The increased acidity of bis(trifluoromethanesulfonyl)imide compared to conventional organic acids provides sufficient driving force for carbocation formation while maintaining selectivity for the desired substitution pathway over competing elimination reactions.

Solvent Effects in Thietane Dioxide Synthesis

Solvent selection plays a critical role in determining the efficiency and selectivity of thietan-3-one 1,1-dioxide synthesis reactions. Comprehensive solvent screening studies have revealed significant variations in reaction outcomes based on the polarity, coordinating ability, and thermal stability of the reaction medium [1] [5].

Dichloromethane has established itself as the standard solvent for oxidative sulfonation reactions employing meta-chloroperoxybenzoic acid. The moderate polarity and chemical inertness of dichloromethane provide optimal conditions for the oxidation process, facilitating efficient mixing of the organic substrates with the peracid oxidant while minimizing competing side reactions [1] [3]. The solvent demonstrates excellent solubility characteristics for both the starting thietanol substrates and the corresponding dioxide products, enabling straightforward workup procedures and product isolation.

Toluene has emerged as the preferred solvent for Lewis acid-catalyzed cyclization reactions, particularly for calcium-catalyzed Friedel-Crafts alkylations. The selection of toluene over dichloromethane for these transformations provides several practical advantages, including improved scalability and reduced environmental impact [1]. Comparative studies demonstrate that while dichloromethane provides comparable yields at lower temperatures, toluene enables the use of elevated temperatures without solvent decomposition, ultimately leading to superior reaction outcomes with quantitative conversion and elimination of side product formation.

The temperature stability of toluene becomes particularly advantageous when elevated reaction temperatures are required for less reactive substrates. For instance, thietanol dioxide substrates bearing electron-withdrawing substituents such as 4-chlorophenyl groups require heating to one hundred ten degrees Celsius to achieve optimal conversion, conditions that are readily accommodated by toluene but would be problematic in lower-boiling solvents [1].

Acetonitrile serves as the optimal solvent for Brønsted acid-catalyzed alcohol alkylation reactions. The polar aprotic nature of acetonitrile provides effective solvation for the ionic intermediates generated during the reaction while maintaining chemical compatibility with the bis(trifluoromethanesulfonyl)imide catalyst [1]. The higher dielectric constant of acetonitrile compared to dichloromethane or toluene facilitates the stabilization of carbocation intermediates, promoting the desired substitution pathways over competing elimination reactions.

Photochemical synthesis approaches typically employ mixed solvent systems to optimize both substrate solubility and photochemical efficiency. The combination of dichloromethane and ethyl acetate has proven effective for thia-Paternò-Büchi reactions, providing the necessary transparency for ultraviolet light penetration while maintaining adequate solubility for both thiocarbonyl and alkene reaction partners [6] [7]. Temperature control in these photochemical systems becomes crucial, with optimal results achieved at temperatures ranging from room temperature to minus twenty degrees Celsius depending on the specific substrate combination employed.

Optimization of Reaction Parameters

Temperature-Dependent Yield Profiles

Temperature optimization represents a critical factor in maximizing the efficiency of thietan-3-one 1,1-dioxide synthesis reactions. Comprehensive kinetic studies have revealed distinct temperature-dependent yield profiles for different reaction types, with optimal conditions varying significantly based on the specific synthetic methodology employed [1] [5] [8].

For oxidative sulfonation reactions utilizing meta-chloroperoxybenzoic acid, temperature control during the initial addition phase proves essential for achieving optimal yields. The standard protocol involves cooling the reaction mixture to zero degrees Celsius during the addition of the oxidizing agent, followed by gradual warming to room temperature over a period of several hours [1]. This temperature profile minimizes the formation of over-oxidation products while ensuring complete conversion of the starting thietanol substrates.

Lewis acid-catalyzed reactions demonstrate more complex temperature dependencies, with optimal conditions varying based on the electronic properties of the substrate. For electron-rich substrates such as 4-methoxyphenyl thietanol dioxide, reactions proceed efficiently at temperatures as low as forty degrees Celsius, providing excellent yields with minimal side product formation [1]. However, electron-deficient substrates require significantly higher temperatures to achieve comparable conversion rates.

The most striking temperature effect is observed in calcium-catalyzed Friedel-Crafts alkylations, where increasing the reaction temperature from twenty-five to one hundred ten degrees Celsius results in a dramatic improvement in both yield and selectivity. At room temperature, the reaction of 4-methoxyphenyl thietanol dioxide with o-cresol provides seventy-five percent yield of the desired diaryl product accompanied by twenty-one percent of the elimination side product [1]. However, conducting the identical reaction at one hundred ten degrees Celsius yields quantitative conversion with ninety-seven percent isolated yield and complete suppression of side product formation.

This temperature-dependent selectivity enhancement appears to result from the ability of elevated temperatures to promote the regeneration of carbocation intermediates from the elimination side product in the presence of acidic nucleophiles [1]. Under these conditions, the thiete dioxide side product can undergo protonation and ring-opening to regenerate the carbocation, which then participates in the desired substitution reaction.

Photochemical reactions exhibit optimal efficiency at reduced temperatures, with many thia-Paternò-Büchi reactions proceeding most effectively at temperatures ranging from room temperature to minus twenty degrees Celsius [6] [7]. The lower temperature conditions help to stabilize the photogenerated thiocarbonyl intermediates while minimizing competing thermal decomposition pathways.

Stoichiometric Considerations in Precursor Activation

The stoichiometric relationships between reaction components significantly influence both the efficiency and selectivity of thietan-3-one 1,1-dioxide synthesis reactions. Optimization studies have revealed specific stoichiometric requirements for different reaction types, with deviations from optimal ratios leading to decreased yields and increased side product formation [1] [5].

For oxidative sulfonation reactions, the use of three equivalents of meta-chloroperoxybenzoic acid relative to the thietanol substrate has been established as the optimal stoichiometric ratio [1]. This excess of oxidizing agent ensures complete conversion through both oxidation steps while providing sufficient driving force to overcome any competing reduction reactions. Reducing the equivalents of meta-chloroperoxybenzoic acid to two or fewer results in incomplete oxidation and the accumulation of sulfoxide intermediates, while exceeding three equivalents does not provide additional benefits and may lead to over-oxidation or substrate decomposition.

Lewis acid-catalyzed reactions demonstrate optimal performance with sub-stoichiometric catalyst loadings, typically five mol percent of the Lewis acid catalyst [1]. The use of calcium bis(trifluoromethanesulfonimide) at this loading level provides sufficient activation of the tertiary alcohol functionality while minimizing catalyst-promoted side reactions. Higher catalyst loadings do not improve reaction efficiency and may promote competing elimination pathways.

The inclusion of tetrabutylammonium hexafluorophosphate as a co-catalyst at five mol percent loading proves essential for optimal performance in Lewis acid-catalyzed systems [1]. This additive appears to enhance the solubility and activity of the calcium catalyst in organic solvents, leading to improved reaction rates and yields. The stoichiometric ratio of Lewis acid to co-catalyst at one-to-one provides optimal results, with deviations from this ratio leading to decreased catalytic efficiency.

Nucleophile stoichiometry in Friedel-Crafts alkylations typically employs three equivalents of the arene partner relative to the thietanol dioxide substrate [1]. This excess ensures complete consumption of the activated substrate while providing sufficient nucleophile concentration to compete effectively with elimination pathways. The use of fewer equivalents results in incomplete conversion, while larger excesses do not provide additional benefits and may complicate product purification.

Brønsted acid-catalyzed alcohol alkylations employ ten mol percent of bis(trifluoromethanesulfonyl)imide, representing a higher catalyst loading compared to Lewis acid systems [1]. This increased loading compensates for the lower inherent activity of Brønsted acids compared to Lewis acids and provides sufficient acidity to promote carbocation formation from the tertiary alcohol substrates.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant